molecular formula C17H36O3Sn B14448607 Tributyl[(propoxyacetyl)oxy]stannane CAS No. 73051-96-4

Tributyl[(propoxyacetyl)oxy]stannane

Cat. No.: B14448607
CAS No.: 73051-96-4
M. Wt: 407.2 g/mol
InChI Key: HYNHOYJOEJXSET-UHFFFAOYSA-M
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Description

Tributyl[(propoxyacetyl)oxy]stannane is an organotin compound characterized by a tributyltin core modified with a propoxyacetyloxy substituent. The propoxyacetyl group (O-(CH₂)₃-O-CO-CH₃) introduces a unique combination of ether and ester functionalities, which may influence its reactivity, solubility, and stability compared to simpler tributyltin derivatives .

Properties

CAS No.

73051-96-4

Molecular Formula

C17H36O3Sn

Molecular Weight

407.2 g/mol

IUPAC Name

tributylstannyl 2-propoxyacetate

InChI

InChI=1S/C5H10O3.3C4H9.Sn/c1-2-3-8-4-5(6)7;3*1-3-4-2;/h2-4H2,1H3,(H,6,7);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

HYNHOYJOEJXSET-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)COCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(propoxyacetyl)oxy]stannane can be synthesized through the reaction of tributyltin hydride with propoxyacetyl chloride under controlled conditions. The reaction typically involves the use of an inert atmosphere, such as argon, to prevent oxidation and moisture interference. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature, pressure, and reaction time precisely. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(propoxyacetyl)oxy]stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: The butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound itself acts as a reducing agent in the presence of radical initiators like azobisisobutyronitrile (AIBN).

    Substitution: Reagents such as halogens or organolithium compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and other organotin oxides.

    Reduction: Reduced organic compounds and tin hydrides.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Tributyl[(propoxyacetyl)oxy]stannane is a complex organotin compound with a unique structure featuring tributyl groups attached to a propoxyacetyl functional group via an oxygen linkage. Its systematic name reflects its chemical composition, which can be represented by a specific formula. This compound is recognized for its potential applications in various fields, including organic synthesis and materials science.

Use as a Catalyst

  • This compound may serve as a catalyst in organic reactions due to the properties of the tin atom. The specific reaction pathways depend on conditions such as temperature, pH, and the presence of other reactive species.

Biological Activities

  • Organotin compounds, including this compound, have been studied for their biological activities. Studies on this compound's interactions with biological systems are crucial for understanding its safety and efficacy.

Structural Comparison

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Properties
Tributyl[(cyclohexylcarbonyl)oxy]stannaneContains cyclohexyl group instead of propoxyPotentially different biological activity
Tributyl[(methoxymethoxy)methyl]stannaneFeatures methoxymethoxy groupVarying toxicity profile
Bis(tri-n-butyltin) oxideContains two tri-n-butyltin moietiesKnown for its use as a biocide

Mechanism of Action

Tributyl[(propoxyacetyl)oxy]stannane exerts its effects primarily through radical mechanisms. The tin-hydrogen bond in the compound is relatively weak, allowing it to donate hydrogen atoms readily. This property makes it an effective reducing agent in radical reactions. The compound can also interact with sulfur-containing compounds, exploiting the affinity of tin for sulfur.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural features and molecular data are summarized in Table 1.

Table 1: Structural and Molecular Properties of Tributyl[(propoxyacetyl)oxy]stannane and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Functional Groups
Tributyl[(methoxymethoxy)methyl]stannane Not provided C₁₃H₂₈O₃Sn ~349.05 Methoxymethoxy (O-CH₂-O-CH₃)
Stannane, (acetyloxy)dibutyl[(1-oxododecyl)oxy]- 168322-39-2 C₂₂H₄₄O₄Sn 491.28 Acetyloxy (O-CO-CH₃), dodecyloxy chain
Stannane, (sebacoyldioxy)bis(tributyl) 30099-72-0 C₃₄H₇₀O₄Sn₂ 780.42 Sebacoyldioxy (O-CO-(CH₂)₈-CO-O)
This compound Estimated C₁₇H₃₆O₃Sn ~406.71 Propoxyacetyloxy (O-(CH₂)₃-O-CO-CH₃)

Key Observations:

  • Chain Length and Polarity: The propoxyacetyl group in the target compound bridges small (methoxymethoxy) and large (sebacoyldioxy) substituents, offering moderate lipophilicity. This may enhance solubility in polar aprotic solvents compared to purely aliphatic analogues .

Q & A

Basic: What are the established protocols for synthesizing and purifying tributyl[(propoxyacetyl)oxy]stannane?

Methodological Answer:
Synthesis typically involves nucleophilic acyl substitution or transesterification reactions using tributyltin hydroxide and propoxyacetyl chloride under inert conditions (e.g., nitrogen atmosphere). Key steps include:

  • Reagent Ratios : A 1:1 molar ratio of tributyltin hydroxide to propoxyacetyl chloride is recommended to minimize side products like diorganotin derivatives .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or vacuum distillation (for thermal stability >150°C) ensures removal of unreacted precursors and byproducts. Monitor purity via TLC (Rf ~0.3–0.4 in hexane:ethyl acetate 9:1) .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (OSHA HCS Category 4) and skin irritation risks .

Advanced: How do contradictory data on this compound’s stability in polar solvents inform experimental design?

Methodological Answer:
Conflicting reports on its hydrolysis in polar solvents (e.g., ethanol/water mixtures) suggest solvent-dependent degradation pathways. To resolve discrepancies:

  • Controlled Variables : Test stability under varying pH (3–10), temperatures (25–60°C), and solvent dielectric constants. Use NMR (¹H, ¹¹⁹Sn) to track Sn-O bond cleavage kinetics .
  • Mechanistic Probes : Compare with structurally analogous compounds (e.g., tributyl(thiophen-2-yl)stannane, CAS 54663-78-4) to identify steric/electronic effects on stability .
  • Statistical Validation : Apply ANOVA to assess significance of degradation rate differences across conditions .

Basic: What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Look for characteristic tin-bound oxygen peaks (δ 160–180 ppm in ¹¹⁹Sn NMR) and propoxyacetyl ester protons (δ 4.1–4.3 ppm) .
    • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and Sn-C bonds (~500–600 cm⁻¹) .
  • Purity Assessment :
    • HPLC-UV (C18 column, acetonitrile/water mobile phase) with retention time calibration against standards .

Advanced: What mechanisms underlie the organ-specific toxicity of this compound, and how can in vitro models optimize hazard assessment?

Methodological Answer:
OSHA-classified respiratory and dermal toxicity (H335/H315) likely stems from Sn-mediated oxidative stress and protein adduct formation. Advanced approaches include:

  • In Vitro Systems : Use human bronchial epithelial cells (BEAS-2B) for respiratory toxicity screening. Measure glutathione depletion and IL-6 release via ELISA .
  • Comparative Toxicology : Cross-reference with fentin acetate (CAS 900-95-8), a structurally similar organotin, to identify shared metabolic pathways (e.g., cytochrome P450-mediated demethylation) .
  • Dose-Response Modeling : Fit EC₅₀ values using nonlinear regression (e.g., Hill equation) to quantify potency differences across cell lines .

Basic: How should researchers mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process Controls :
    • Standardize reaction time (6–8 hrs) and temperature (60–70°C) to limit side reactions .
    • Implement QC checkpoints (e.g., mid-reaction GC-MS to detect premature ester hydrolysis) .
  • Statistical Process Control (SPC) : Use control charts (X-bar and R charts) to monitor purity (target ≥97%) and yield (target ≥85%) across batches .

Advanced: What computational methods predict this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density at the Sn center. Compare with experimental reactivity in Stille couplings .
  • Solvent Modeling : Use COSMO-RS to predict solvation effects on reaction activation energy in toluene vs. THF .
  • Validation : Correlate computed transition state energies with experimental kinetic data (e.g., Arrhenius plots) .

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